4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BEMT, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BEMT is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The ability of BEMT to selectively inhibit CAIX has made it a promising candidate for the development of new cancer therapies.
Mechanism of Action
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits CAIX by binding to the active site of the enzyme and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to selectively inhibit CAIX, with little to no effect on other carbonic anhydrase isoforms. This specificity is important, as it reduces the potential for off-target effects. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in lab experiments is its specificity for CAIX. This allows researchers to selectively inhibit CAIX and study its effects on tumor growth and metastasis. However, one limitation of using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide. One area of interest is the development of new cancer therapies that target CAIX using 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide or other CAIX inhibitors. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide and its potential effects on other physiological processes.
Synthesis Methods
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide.
Scientific Research Applications
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential use in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-5-14-8-6-7-11(2)17(14)19-22(20,21)16-10-12(3)15(18)9-13(16)4/h6-10,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGNWBVZOOHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.